Amylcinnamaldehyde
Description
Boiling Point, Melting Point, and Density
This compound is a pale yellow liquid under standard conditions. Key physical constants include:
| Property | Value | Source |
|---|---|---|
| Boiling Point (1 atm) | 287–290°C | |
| Melting Point | 80°C | |
| Density (25°C) | 0.97 g/mL | |
| Refractive Index (20°C) | 1.534 |
The high boiling point reflects strong intermolecular interactions due to its polar aldehyde group and extended π-system.
Solubility and Partition Coefficients (LogP)
This compound is lipophilic , with limited water solubility (181.69 mg/L at 25°C). It dissolves readily in organic solvents:
Vapor Pressure and Henry’s Law Constant
The compound exhibits low volatility:
- Vapor Pressure : 0.00431 mm Hg at 25°C.
- Henry’s Law Constant : 7.8 × 10⁻⁶ atm·m³/mol, indicating slow volatilization from aqueous solutions.
Environmental modeling predicts a volatilization half-life of 6.8 days in rivers and 54 days in lakes.
Spectroscopic Characterization
NMR and IR Spectral Analysis
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) : Key signals include δ 9.68 ppm (aldehyde proton, d, J = 7.8 Hz), δ 7.40–7.24 ppm (aromatic protons, m), and δ 2.40–1.20 ppm (pentyl chain, m).
- ¹³C NMR : Peaks at δ 194.4 ppm (aldehyde carbon), δ 153.1 ppm (C2), and δ 129.0–127.5 ppm (aromatic carbons).
- Strong absorption at 1705 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C aromatic), and 2900–2800 cm⁻¹ (C-H aliphatic stretches).
Properties
IUPAC Name |
2-benzylideneheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKIXGYKWDQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029157 | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |
| Record name | Heptanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Amylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
284 °C | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Amylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9711 g/cu m at 20 °C, 0.962-0.969 | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Amylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Clear, yellow, oily liquid | |
CAS No. |
122-40-7 | |
| Record name | Amylcinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylideneheptanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-amyl cinnamaldehyde is typically synthesized through the aldol condensation reaction between amyl alcohol and cinnamaldehyde in the presence of an acid catalyst . The reaction conditions involve controlling the temperature and using specific catalysts to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the preparation of alpha-amyl cinnamaldehyde involves adding the compound and a cyclohexane water-carrying agent to a reaction kettle under vacuum. Nitrogen is then fed to displace the vacuum, followed by the addition of methanol and a catalyst. The reaction is maintained at a temperature of 80-120°C for about 4 hours. The product is then purified through distillation and crystallization methods to obtain a pure form of alpha-amyl cinnamaldehyde .
Chemical Reactions Analysis
Types of Reactions: Alpha-amyl cinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the aldehyde group
Scientific Research Applications
Food Industry
Amylcinnamaldehyde is utilized as a flavoring agent in food products due to its pleasant aroma and taste profile. It is recognized for its ability to enhance the sensory qualities of various food items.
- Flavoring Agent : Commonly used in baked goods, candies, and beverages.
- Preservative Properties : Exhibits antimicrobial activity against certain pathogens, contributing to food preservation.
Cosmetics and Personal Care
In cosmetics, this compound serves as a fragrance component and has been evaluated for its skin sensitization potential.
- Fragrance Ingredient : Commonly found in perfumes, lotions, and creams.
- Skin Sensitization Studies : Research indicates varying degrees of skin irritation potential; however, it is generally considered safe within regulated limits .
Pharmaceuticals
This compound has shown promise in pharmaceutical applications due to its biological activities.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents .
- Cytotoxicity Studies : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential therapeutic applications .
Agricultural Applications
The compound has also been investigated for its use in agriculture as a natural pesticide.
- Insect Repellent : Demonstrated efficacy in repelling certain insect species, contributing to integrated pest management strategies.
- Fungicidal Properties : Effective against fungal pathogens affecting crops, thus aiding in crop protection .
Case Study 1: Antimicrobial Efficacy
A study assessed the minimum inhibitory concentration (MIC) of this compound against various pathogens. The results indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 0.5 mg/mL and 1 mg/mL respectively .
| Pathogen | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
Case Study 2: Skin Sensitization Assessment
Research conducted on guinea pigs evaluated the skin sensitization potential of this compound. The study found that at concentrations above 10%, the compound elicited sensitization responses in a significant number of subjects .
| Concentration (%) | Sensitization Response (%) |
|---|---|
| 5 | 10 |
| 10 | 30 |
| 20 | 60 |
Mechanism of Action
The mechanism by which alpha-amyl cinnamaldehyde exerts its effects involves its interaction with various molecular targets and pathways. It is known to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses. Additionally, it can induce apoptosis in cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Amylcinnamaldehyde belongs to the class of aromatic aldehydes, sharing structural and functional similarities with compounds like α-Hexylcinnamaldehyde, linalool, benzyl acetate, and α-Amylcinnamyl alcohol. Below is a detailed comparative analysis:
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Structural Feature |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₈O | 202.30 | 175 (20 mmHg) | Alcohol-soluble | α,β-unsaturated aldehyde (C₅ chain) |
| α-Hexylcinnamaldehyde | C₁₅H₂₀O | 216.32 | Not reported | Alcohol-soluble | α,β-unsaturated aldehyde (C₆ chain) |
| Linalool | C₁₀H₁₈O | 154.25 | 198–200 | Alcohol-soluble | Monoterpene alcohol |
| Benzyl Acetate | C₉H₁₀O₂ | 150.18 | 215 | Alcohol-soluble | Ester of benzyl alcohol and acetic acid |
- This compound vs. α-Hexylcinnamaldehyde : The primary difference is the alkyl chain length (C₅ vs. C₆). Computational models predict similar skin absorption and toxicity profiles due to shared α,β-unsaturated aldehyde reactivity .
- This compound vs. Linalool: While both are fragrance components, linalool (a terpene alcohol) lacks the aldehyde functional group, resulting in a citrus-floral scent rather than jasmine-like notes .
- This compound vs. Benzyl Acetate : The latter is an ester with a fruity aroma, less prone to skin sensitization but more volatile .
Environmental Impact
Regulatory Status
Biological Activity
Amylcinnamaldehyde, a compound related to cinnamaldehyde, exhibits a range of biological activities that have garnered significant attention in both research and practical applications. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, potential toxicity, and implications for human health.
This compound (chemical formula: C14H18O) is an aromatic aldehyde derived from the essential oil of cinnamon. Its structure consists of a phenyl group attached to a propenal chain, making it reactive and capable of interacting with various biological systems.
Antimicrobial Activity
In Vitro Studies
This compound has demonstrated notable antimicrobial properties. A study evaluating the antimicrobial activity of various cinnamaldehyde derivatives found that this compound exhibited significant bactericidal effects against Gram-negative bacteria, particularly Escherichia coli and coliforms. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .
Table 1 summarizes the antimicrobial potency of this compound compared to other derivatives:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 200 mg/L |
| Cinnamaldehyde | 150 mg/L |
| 4-Methoxycinnamaldehyde | 250 mg/L |
| 2-Methoxycinnamaldehyde | 300 mg/L |
In Vivo Studies
In vivo experiments involving animal models have further corroborated these findings. For instance, weaned piglets fed diets supplemented with this compound showed reduced populations of pathogenic bacteria in their gastrointestinal tracts, indicating its potential as a feed additive to enhance gut health .
Toxicological Profile
Despite its beneficial properties, this compound's safety profile is essential for its application in food and cosmetics. Toxicological assessments indicate that at high doses, this compound can lead to increased liver and kidney weights in rats, suggesting potential organ stress or toxicity .
Table 2 presents the no observed adverse effect levels (NOAEL) and lowest observed adverse effect levels (LOAEL) from various studies:
| Study Reference | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) |
|---|---|---|
| 290 (males), 320 (females) | 287.3 (males), 320.3 (females) | |
| Not determined | 125 |
Case Studies
Several case studies have highlighted the allergic reactions associated with this compound. In a cohort of patients with fragrance allergies, approximately 2.6% tested positive for this compound sensitivity . This emphasizes the need for careful consideration when using this compound in cosmetic formulations.
The biological activity of this compound can be attributed to its electrophilic nature, allowing it to react with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial for its antimicrobial action, as it can disrupt cellular functions by modifying essential biomolecules .
Q & A
Q. How to design a study investigating α-amylcinnamaldehyde’s interaction with biological targets (e.g., allergenic receptors)?
- Answer : Use structure-activity relationship (SAR) approaches. Combine docking simulations with in vitro binding assays (e.g., SPR, ELISA). For human studies, obtain ethical clearance and address placebo controls per .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data?
- Answer : Use nonlinear regression (e.g., log-probit models) to calculate EC₅₀/LC₅₀ values. Report confidence intervals and account for covariates (e.g., animal weight, exposure duration) .
Q. How should researchers present large datasets (e.g., time-series degradation studies) without overwhelming the main text?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
